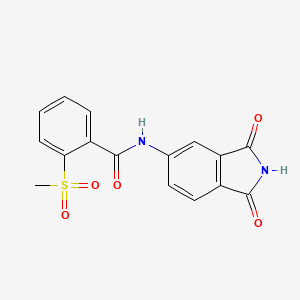

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

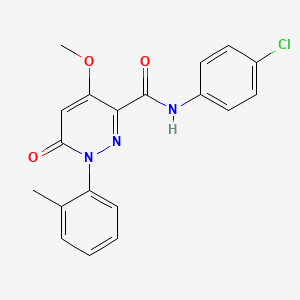

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, also known as KIRA6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. KIRA6 is a potent inhibitor of the E3 ubiquitin ligase, TRIP12, which has been implicated in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage response.

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, related structurally to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, have demonstrated potential in cardiac electrophysiological activity. These compounds, including sematilide analogs, have shown comparable potency to sematilide, a selective class III agent under clinical trials, suggesting a potential for development in treating cardiac arrhythmias (Morgan et al., 1990).

Antibacterial and Antifungal Activities

Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been synthesized and shown promising antibacterial and antifungal activities. This research indicates that derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide could be prospective antimicrobials with significant efficacy against various microbial strains (Patel & Dhameliya, 2010).

Anticancer Evaluation

Derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been evaluated for their anticancer activity, showing potent cytotoxicity against human cancer cell lines while exhibiting low toxicity in normal cells. This suggests their potential as therapeutic agents in cancer treatment, highlighting the importance of further investigation into their mechanisms of inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Antiepileptic Activity

Phthalimide derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown significant antiepileptic activity in preclinical models. This opens up new avenues for the development of antiepileptic medications, with specific compounds demonstrating higher latency times in seizure models, suggesting a potential for therapeutic application (Asadollahi et al., 2019).

Anti-inflammatory Agents

Novel derivatives synthesized from N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown promising anti-inflammatory activity in both in vitro and in vivo models. These findings indicate the potential for the development of new anti-inflammatory drugs, with certain compounds exhibiting significant efficacy and low ulcerogenic toxicity, making them candidates for further pharmacological investigation (Nikalje et al., 2015).

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-24(22,23)13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEIQGVVVFZRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)

![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)